molecular formula C10H9BrCl2O2 B1372403 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride CAS No. 1160257-42-0

2-(4-Bromo-2-chlorophenoxy)butanoyl chloride

Cat. No. B1372403
CAS RN: 1160257-42-0
M. Wt: 311.98 g/mol
InChI Key: XFDLIJSJFHAWLE-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-chlorophenoxy)butanoyl chloride” is a chemical compound with the CAS Number: 1160257-42-0 . It has a molecular weight of 311.99 and its molecular formula is C10H9BrCl2O2 .


Molecular Structure Analysis

The InChI code for “2-(4-Bromo-2-chlorophenoxy)butanoyl chloride” is 1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Dynamic Kinetic Resolution

A study by Ammazzalorso et al. (2004) explored the conversion of racemic α-bromobutanoic acid into esters with amides of (S)-lactic acid as chiral auxiliaries. They found that displacing the bromine with 4-chlorophenoxide under suitable conditions led to high diastereoselectivity, resulting in 4-(chlorophenoxy)butanoyl esters. This process has implications for producing enantiomerically pure compounds, which are valuable in various areas of chemical research (Ammazzalorso et al., 2004).

Mutagenicity Studies

Research by Jolivette et al. (1998) investigated 2-Chloro-4-(methylthio)butanoic acid, a direct-acting mutagen. They proposed that 1-Methyl-2-thietaniumcarboxylic acid could be an intermediate reactive form derived from this compound. Their experiments indicated that this intermediate might be associated with observed mutagenicity, highlighting the potential role of similar compounds in studying mutagenesis (Jolivette et al., 1998).

Electrosynthesis

A study by Uneyama et al. (1983) detailed the electrooxidative synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This research provides insights into alternative methods of synthesizing halogenated compounds, potentially offering more efficient or environmentally friendly processes (Uneyama et al., 1983).

Analytical Chemistry Applications

Mishra et al. (2001) developed a method to determine bromide in various samples by converting it into bromophenols. This methodology, including the use of compounds like 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride, is significant for analytical chemistry, particularly in environmental and food safety analyses (Mishra et al., 2001).

Synthesis of Antimicrobial Agents

Doraswamy and Ramana (2013) reported the synthesis of substituted phenyl azetidines, potentially valuable as antimicrobial agents. This process involved the reaction of related bromophenyl compounds, underscoring the importance of halogenated intermediates in developing new pharmaceuticals (Doraswamy & Ramana, 2013).

Chloride Ion Channel Research

Bettoni et al. (1987) explored the stereospecificity of chloride ion channels using chiral clofibric acid analogues. Their findings contribute to understanding ion channel behavior and could inform the development of drugs targeting these channels (Bettoni et al., 1987).

Safety and Hazards

“2-(4-Bromo-2-chlorophenoxy)butanoyl chloride” is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDLIJSJFHAWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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